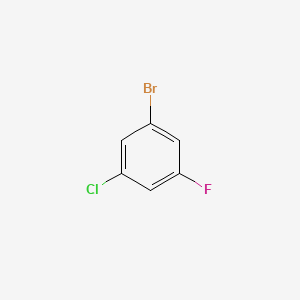

1-Bromo-3-chloro-5-fluorobenzene

説明

Significance of Polyhalogenated Aromatics in Organic Chemistry and Related Fields

Polyhalogenated aromatic compounds, which are organic molecules featuring a benzene (B151609) ring substituted with multiple halogen atoms, represent a cornerstone of modern organic chemistry and related scientific disciplines. Their significance stems from their role as versatile building blocks and intermediates in the synthesis of a vast array of more complex molecules. chemimpex.comacs.org These compounds are fundamental starting materials for creating a wide range of organic products, including pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com

In medicinal chemistry, the introduction of halogen atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making polyhalogenated aromatics valuable precursors in drug discovery. They are integral to the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics. chemimpex.com Similarly, in material science, these compounds are used to develop advanced materials, such as molecular glassformers and coatings with specific electronic properties. chemimpex.comrsc.org The structural diversity of polyhalogenated aromatics, such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), has also led to their use in products like flame retardants, building materials, and electronics. wikipedia.org

Overview of Differentiated Halogenation Patterns in Aromatic Systems

The synthesis of aromatic compounds with specific, differentiated halogenation patterns is a central challenge in organic synthesis. The primary method for introducing halogens onto an aromatic ring is through electrophilic aromatic substitution (EAS). wikipedia.org In this type of reaction, the aromatic ring attacks a halogen electrophile, leading to the substitution of a hydrogen atom. wikipedia.org

The reactivity of halogens in EAS reactions decreases down the group: fluorine reacts explosively with benzene, while chlorine and bromine require a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) to form a highly electrophilic complex that can be attacked by the benzene ring. wikipedia.org Iodination is even less reactive and typically requires an oxidizing agent. This difference in reactivity allows for some degree of control over which halogen is introduced.

However, achieving regioselectivity—the control of where the substituent adds on the ring—is complex. The process is often prone to a lack of selectivity, yielding mixtures of polyhalogenated derivatives. acs.org The position of substitution is governed by the electronic effects of substituents already present on the ring. Furthermore, the inherent characteristics of the aromatic ring itself can lead to autocatalytic effects that result in multiple halogenations. acs.org Advanced strategies, such as the use of protecting groups, specialized reagents like N-halosuccinimides in fluorinated alcohols, or confinement within nanoreactors, have been developed to achieve high regioselectivity for specific halogenation patterns. acs.orgrsc.orgacs.org This precise control is crucial for synthesizing specifically substituted compounds like 1-bromo-3-chloro-5-fluorobenzene.

Specific Academic Relevance of this compound in Contemporary Research

This compound is a halogenated aromatic compound that has garnered attention in academic research primarily for its role as a versatile chemical intermediate. chemimpex.com Its unique structure, featuring three different halogen atoms (bromine, chlorine, and fluorine) at the 1, 3, and 5 positions, provides multiple, distinct reaction sites. This tri-substitution pattern makes it a valuable building block for the synthesis of complex organic molecules. chemimpex.com

The academic relevance of this compound is particularly pronounced in the field of cross-coupling reactions. As an aryl halide, it serves as a key substrate in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This capability is exploited in the synthesis of biaryl compounds, which are structures of interest in medicinal chemistry and materials science.

Researchers utilize this compound in the development of novel pharmaceuticals and agrochemicals. chemimpex.com For instance, it has been used in comparative studies to understand structure-activity relationships, such as in research on cytochrome P450 enzyme inhibitors, where its activity profile was compared to that of its iodo- and bromo-analogues. The stability and defined reactivity of this compound make it an attractive tool for chemists exploring new synthetic pathways and optimizing the creation of targeted molecules. chemimpex.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 33863-76-2 | nih.gov |

| Molecular Formula | C₆H₃BrClF | nih.gov |

| Molecular Weight | 209.44 g/mol | nih.gov |

| Appearance | Colorless to light yellow clear liquid | chemimpex.comtcichemicals.com |

| Boiling Point | 72 °C at 5 mmHg | chemimpex.comfishersci.com |

| Density | ~1.72 g/cm³ | chemimpex.com |

| Refractive Index | n20/D 1.55 | chemimpex.com |

| InChI | InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H | nih.gov |

| InChIKey | GGMDFPMASIXEIR-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=C(C=C(C=C1Cl)Br)F | nih.gov |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Instrument Details / Source | Source(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Instrument: Agilent Technologies 7890A / 5975C VL. Data available via SpectraBase. | nih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Instrument: Bruker Tensor 27 FT-IR. Technique: Neat. Data available via SpectraBase. | nih.gov |

| Raman Spectroscopy | Data available via SpectraBase. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Documentation including NMR data is available from various suppliers. | bldpharm.com |

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal Structure Data | Specific crystallographic data (e.g., crystal system, space group, unit-cell dimensions) for this compound are not readily available in the reviewed literature. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-chloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMDFPMASIXEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371213 | |

| Record name | 1-BROMO-3-CHLORO-5-FLUOROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33863-76-2 | |

| Record name | 1-BROMO-3-CHLORO-5-FLUOROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-chloro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Bromo 3 Chloro 5 Fluorobenzene

Established Synthetic Pathways to 1-Bromo-3-chloro-5-fluorobenzene

The synthesis of this compound can be approached through several strategic routes, primarily involving the sequential introduction of halogen substituents onto an aromatic core. The choice of pathway often depends on the availability of starting materials and the desired purity of the final product.

Nucleophilic Aromatic Substitution (SNAr) Approaches (e.g., from fluoroarenes)

Nucleophilic aromatic substitution (SNAr) is a fundamental method for arene functionalization. science.gov This type of reaction involves the replacement of a leaving group on an aromatic ring by a nucleophile. For an SNAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In the context of synthesizing polysubstituted haloarenes, SNAr can be a viable strategy. For instance, in the synthesis of related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org While a direct, high-yield synthesis of this compound via an SNAr pathway where fluoride (B91410) is the leaving group is not extensively documented in primary literature, the principles of SNAr suggest it is a theoretically possible route. Such a pathway could, for example, involve a highly activated difluoro- or trifluorobenzene derivative where one fluorine atom is selectively replaced by a bromide or chloride nucleophile under specific conditions. However, controlling the regioselectivity among multiple halogen leaving groups would be a significant challenge.

Electrophilic Aromatic Substitution (EAS) Considerations (e.g., halogenation of substituted benzenes)

Electrophilic aromatic substitution (EAS) is a more common and well-documented strategy for the synthesis of halogenated benzenes. medium.comgoogle.com This approach involves the stepwise introduction of halogens onto a benzene (B151609) ring or a substituted precursor. The existing substituents on the ring direct the position of the incoming electrophile. Halogens are deactivating yet ortho-, para-directing substituents. researchgate.net

A logical EAS pathway to this compound would start with a disubstituted benzene, such as 1-chloro-3-fluorobenzene. The subsequent electrophilic bromination would be directed by both the chlorine and fluorine atoms. Since both are ortho, para-directors, they would direct the incoming bromine electrophile to the positions ortho and para to themselves. The 5-position is para to the fluorine atom and ortho to the chlorine atom, making it a favored site for substitution.

The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule (e.g., Br₂) and generate a more potent electrophile. masterorganicchemistry.com

Table 1: Hypothetical Electrophilic Bromination for this compound Synthesis

| Reactant | Reagent | Catalyst | Product |

|---|

This method often produces a mixture of isomers, which would then require separation to isolate the desired 1,3,5-substituted product.

Other Directed Functionalization Techniques

Beyond standard EAS, other directed functionalization methods offer alternative routes. The Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by substitution, is a powerful tool for introducing a wide range of functional groups, including halogens, onto an aromatic ring. youtube.com

A potential synthesis for this compound using this method could begin with 3-chloro-5-fluoroaniline. This precursor would first be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr). The resulting diazonium salt can then be treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group with a bromine atom to yield the final product. youtube.com This method is particularly useful for creating substitution patterns that are not easily accessible through direct electrophilic substitution. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The success of any synthetic pathway hinges on the careful optimization of reaction conditions. Factors such as the choice of solvent, reaction temperature, and duration can significantly impact the yield, purity, and selectivity of the desired product.

Solvent Effects on Reaction Efficacy and Selectivity

The solvent plays a critical role in chemical synthesis by influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself.

Halogenated Hydrocarbons : In electrophilic halogenation reactions, inert solvents like dichloromethane (B109758) or chloroform (B151607) are often used because they readily dissolve the aromatic substrate and the halogenating agent without participating in the reaction. google.com

Polar Aprotic Solvents : For nucleophilic substitution reactions, polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) can be effective. In one documented reaction involving this compound as a reactant, NMP was used as the solvent.

Acidic Solvents : In syntheses involving intermediates like anilines, acidic solvents such as glacial acetic acid are frequently employed, often in combination with water, to facilitate reactions like iodination with iodine monochloride. google.com

Table 2: Solvents Used in Syntheses of or with Halogenated Benzenes

| Reaction Type | Solvent | Purpose | Reference |

|---|---|---|---|

| Electrophilic Bromination | Methylene Chloride | Inert solvent for reactants | google.com |

| Iodination of an Aniline (B41778) | Glacial Acetic Acid / Water | Dissolves aniline precursor and reagents | google.com |

Temperature and Time Dependence in Synthetic Protocols

Reaction temperature and duration are critical parameters that must be precisely controlled to maximize product yield and minimize the formation of byproducts.

Low Temperatures : Electrophilic halogenations are often initiated at low temperatures (e.g., 0 to 10°C) to control the reaction rate and prevent over-halogenation, followed by a gradual increase in temperature to ensure the reaction goes to completion. google.com

Elevated Temperatures : Some steps, such as diazotization or certain substitution reactions, require heating to proceed at a reasonable rate. For example, a reaction involving this compound was conducted at 140°C. An iodination step in a related synthesis was performed at approximately 90°C. google.com However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of unwanted side products. google.com

The reaction time can vary from a few hours to overnight. For instance, a bromination reaction might be stirred for 2-5 hours, while an isomerization or reduction could require 15 to 24 hours to reach equilibrium or completion. google.com Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Table 3: Example Temperature and Time Parameters in Related Syntheses

| Reaction Step | Temperature | Time | Reference |

|---|---|---|---|

| Electrophilic Bromination of Fluorobenzene (B45895) | 10°C, then warmed to 40°C | 2 hours | google.com |

| Isomerization of Bromofluorobenzene | 10°C - 80°C | 3 - 5 hours | google.com |

| Iodination of 4-bromo-2-chloroaniline | ~90°C | Not specified | google.com |

Reactivity and Reaction Mechanism Studies of 1 Bromo 3 Chloro 5 Fluorobenzene

Mechanistic Investigations of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 1-bromo-3-chloro-5-fluorobenzene, the differing reactivity of the three halogen atoms allows for selective functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis. The general mechanism of these reactions involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination.

The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of aryl halides in this step follows the general trend: C-I > C-Br > C-OTf > C-Cl >> C-F. This order is primarily governed by the carbon-halogen bond dissociation energy. For this compound, the significantly weaker C-Br bond makes it the most reactive site for oxidative addition. Consequently, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the bromine-substituted position under carefully controlled conditions.

Following oxidative addition, a transmetalation step occurs where an organometallic coupling partner (in the case of Suzuki reactions, an organoboron compound) transfers its organic group to the palladium center. The final step is reductive elimination, where the two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

While specific studies on the Suzuki reaction of this compound are not extensively documented in readily available literature, the principles of regioselectivity in polyhalogenated arenes are well-established. For instance, in the Suzuki-Miyaura coupling of related dihalobenzenes, the reaction can be controlled to achieve mono-arylation at the more reactive halogen site. It is therefore highly probable that the reaction of this compound with an arylboronic acid under palladium catalysis would yield primarily the 3-chloro-5-fluorobiphenyl derivative.

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, particularly nickel and copper, have emerged as viable alternatives, often exhibiting different reactivity and selectivity profiles.

Nickel-Catalyzed Reactions: Nickel catalysts are known to be effective for the cross-coupling of aryl chlorides, which are generally less reactive than aryl bromides in palladium-catalyzed systems. This suggests that after a selective reaction at the bromine position of this compound, a subsequent nickel-catalyzed coupling could potentially be employed to functionalize the chlorine position. Mechanistically, nickel-catalyzed cross-couplings can proceed through pathways similar to those of palladium, but they can also involve radical intermediates, particularly with C(sp³)-hybridized partners.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Sonogashira coupling of terminal alkynes with aryl halides, are also highly valuable. In the context of polyhalogenated benzenes, copper catalysis can also exhibit selectivity based on the halogen's reactivity. The Sonogashira reaction typically proceeds with high efficiency for aryl bromides. Therefore, a copper-catalyzed Sonogashira coupling with this compound would be expected to selectively form the corresponding alkynyl derivative at the bromine-bearing carbon.

The selective functionalization of polyhalogenated aromatic compounds is a significant challenge and a highly sought-after transformation in organic synthesis. The differentiation between the C-Br, C-Cl, and C-F bonds in this compound is the key to its selective reactivity in transition metal-catalyzed cross-coupling reactions.

The selectivity is primarily dictated by the bond dissociation energies of the carbon-halogen bonds, which decrease in the order C-F > C-Cl > C-Br. This trend directly correlates with the ease of oxidative addition of a low-valent transition metal catalyst to the C-X bond.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions

| Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-F | ~123 | Very Low |

| C-Cl | ~96 | Low |

| C-Br | ~81 | High |

Note: The bond dissociation energies are approximate values for halobenzenes and can vary slightly with substitution.

This inherent difference in reactivity allows for a stepwise and regioselective functionalization of this compound. A typical strategy would involve an initial palladium-catalyzed reaction at the C-Br bond under mild conditions. The resulting chloro-fluoro-substituted product could then be subjected to a second cross-coupling reaction under more forcing conditions or with a catalyst system known to activate C-Cl bonds (e.g., a nickel-based catalyst) to functionalize the C-Cl position. The C-F bond, being the strongest and least reactive, would generally remain intact throughout these transformations.

Nucleophilic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNA r) is another important class of reactions for modifying aromatic rings. Unlike electrophilic aromatic substitution, SNA r is favored by the presence of electron-withdrawing groups on the aromatic ring.

The mechanism of SNA r typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (like -NO2) ortho or para to the leaving group is usually required to stabilize this intermediate and facilitate the reaction.

The regioselectivity of halogen displacement in SNA r reactions of polyhalogenated compounds is often different from that observed in cross-coupling reactions. In SNA r, the rate-determining step is typically the nucleophilic attack on the aromatic ring. The leaving group ability of the halogens in activated SNA r reactions often follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The stability of the leaving group (halide ion) is less critical in the rate-determining step.

A study on the reaction of this compound with sodium methoxide in dimethylformamide (DMF) provides insight into the regioselectivity of nucleophilic substitution on this substrate.

Table 2: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|

Data synthesized from a study on the optimization of the reaction of this compound to 1-bromo-3-chloro-5-methoxybenzene. nih.gov

The experimental data clearly indicates that under these conditions, the fluorine atom is selectively displaced by the methoxide nucleophile. This is consistent with the general trend of leaving group ability in SNA r reactions where the C-F bond is the most activated towards nucleophilic attack due to the high electronegativity of fluorine.

The presence of multiple halogen substituents on the benzene (B151609) ring has a cumulative effect on its reactivity. The inductive electron-withdrawing effect of the three halogen atoms in this compound makes the aromatic ring more electron-deficient (more electrophilic) compared to benzene. This increased electrophilicity, in principle, makes the ring more susceptible to nucleophilic attack.

However, the halogens also possess lone pairs that can be donated to the ring via resonance, which partially counteracts the inductive effect. For nucleophilic aromatic substitution, the stability of the intermediate Meisenheimer complex is crucial. While the inductive effect of the halogens helps to stabilize the negative charge, the lack of strong resonance-withdrawing groups (like -NO2) means that the stabilization is not as pronounced as in highly activated systems. This explains the need for relatively harsh conditions (high temperature) for the nucleophilic substitution to occur, as seen in the reaction with sodium methoxide.

Electrophilic Aromatic Substitution Pathways of this compound

The reactivity of this compound in electrophilic aromatic substitution (EAS) is significantly influenced by the presence of three halogen substituents on the benzene ring. Halogens are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene. stackexchange.com This deactivation stems from their inductive electron-withdrawing effect. However, they are also ortho-, para-directors, guiding incoming electrophiles to the positions ortho and para to themselves due to their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). stackexchange.comorganicchemistrytutor.com

In this compound, the three halogen atoms (bromine, chlorine, and fluorine) are positioned meta to each other. This arrangement leaves three unsubstituted carbon atoms at positions 2, 4, and 6, all of which are potential sites for electrophilic attack. The directing effects of the three halogens are cumulative, and the regioselectivity of a given EAS reaction will depend on a combination of these directing effects and steric hindrance.

Direct Halogenation Mechanisms and Product Distribution

Direct halogenation of this compound involves the substitution of one of the remaining hydrogen atoms with another halogen atom (e.g., Cl, Br). The reaction proceeds via the typical EAS mechanism, which involves the attack of the aromatic ring on an electrophilic halogen species, often activated by a Lewis acid catalyst, to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. msu.edu

The product distribution is determined by the positions to which the existing halogens direct the incoming electrophile. In this specific molecule:

The Fluorine at C5 directs to the ortho positions (C4, C6).

The Chlorine at C3 directs to its ortho positions (C2, C4) and its para position (C6).

The Bromine at C1 directs to its ortho positions (C2, C6) and its para position (C4).

Therefore, all three available positions (2, 4, and 6) are activated by all three halogen substituents. The determination of the major product(s) depends on the relative directing strength of F, Cl, and Br, as well as steric factors. While all halogens are ortho-, para-directing, their deactivating effect follows the order of electronegativity, with fluorine being the least deactivating and iodine being the most. libretexts.org Conversely, the π-donation ability, which directs ortho/para, is most effective for fluorine due to better orbital overlap with carbon. libretexts.org

Given these competing factors, a mixture of isomers is expected. Steric hindrance may play a significant role, potentially disfavoring substitution at the C2 position, which is flanked by both bromine and chlorine atoms. The positions at C4 and C6 are sterically less hindered.

Table 1: Predicted Directing Effects for Halogenation of this compound

| Position | Directed by F (at C5) | Directed by Cl (at C3) | Directed by Br (at C1) | Overall Activation |

| C2 | - | ortho | ortho | Yes |

| C4 | ortho | ortho | para | Yes |

| C6 | ortho | para | ortho | Yes |

Other Electrophilic Functionalizations

Beyond halogenation, other electrophilic aromatic substitutions like nitration, sulfonation, and Friedel-Crafts reactions are theoretically possible but are strongly affected by the highly deactivated nature of the trihalobenzene ring.

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Despite the deactivation by the three halogens, nitration of this compound has been shown to occur. The existence of compounds such as 1-bromo-3-chloro-5-fluoro-4-nitrobenzene nih.gov and 1-bromo-5-chloro-3-fluoro-2-nitrobenzene biosynth.com confirms that the ring can be functionalized in this manner.

The formation of these products is consistent with the ortho-, para-directing effects of the halogens.

1-bromo-3-chloro-5-fluoro-4-nitrobenzene : Substitution occurs at the C4 position, which is ortho to both fluorine and chlorine, and para to bromine.

1-bromo-5-chloro-3-fluoro-2-nitrobenzene : Substitution occurs at the C2 position, which is ortho to both bromine and chlorine.

Sulfonation and Friedel-Crafts Reactions: Sulfonation (introduction of a -SO₃H group) and Friedel-Crafts reactions (alkylation or acylation) are classic EAS reactions. However, these reactions are generally less effective on strongly deactivated aromatic rings. The combined electron-withdrawing effects of the bromine, chlorine, and fluorine atoms in this compound make the ring a very poor nucleophile. Consequently, Friedel-Crafts reactions are particularly unlikely to proceed, as they are sensitive to deactivating groups. Sulfonation, while possible on some deactivated systems, would likely require harsh reaction conditions, if it proceeds at all.

Radical Reaction Pathways

While electrophilic substitutions are common for aromatic compounds, radical reactions on the aromatic ring itself can also occur, typically under different conditions involving radical initiators, heat, or UV light. wikipedia.org

One important pathway for halogenated arenes is radical-nucleophilic aromatic substitution (SRN1) . This multi-step reaction does not require the presence of deactivating groups on the aromatic ring. wikipedia.org The mechanism involves a radical chain process:

Initiation : The aryl halide (this compound) accepts an electron from a radical initiator (e.g., generated photochemically) to form a radical anion.

Propagation :

This radical anion fragments, losing a halide ion (typically Br⁻ or Cl⁻) to form an aryl radical.

The aryl radical then reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain and forming the final product.

Termination : The reaction is terminated when radicals combine with each other. wikipedia.org

This SRN1 mechanism provides a viable pathway for the substitution of one of the halogen atoms on this compound with a suitable nucleophile, proceeding through an aryl radical intermediate. The reactivity in such reactions often depends on the carbon-halogen bond strength, with C-Br bonds being weaker and more likely to cleave than C-Cl or C-F bonds.

Free-radical substitution can also occur via a mechanism where a hydrogen on the ring is abstracted, though this is less common than substitution involving a leaving group like a halogen. uomustansiriyah.edu.iq In such a mechanism, a radical attacks the aromatic ring to form an intermediate, which can then be oxidized to the substitution product. uomustansiriyah.edu.iq Both electron-donating and electron-withdrawing groups can stabilize the radical intermediate, meaning that unlike in EAS, there is less difference in reactivity between activated and deactivated rings. uomustansiriyah.edu.iq

Computational and Theoretical Chemical Studies on 1 Bromo 3 Chloro 5 Fluorobenzene

Quantum Chemical Characterization (e.g., Density Functional Theory Calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1-bromo-3-chloro-5-fluorobenzene at the atomic level. These calculations can elucidate the molecule's structure, stability, and electronic properties.

Electronic Structure Analysis and Molecular Orbitals

A DFT analysis of this compound would begin with geometry optimization to determine the most stable arrangement of its atoms. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene (B151609) ring creates an asymmetric distribution of electron density. Due to the high electronegativity of the halogen atoms, they act as electron-withdrawing groups, which would be reflected in the calculated electrostatic potential map.

The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which is the most polarizable of the halogens. The LUMO, on the other hand, would likely be distributed over the entire aromatic system, with significant contributions from the carbon-halogen bonds.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.5 D | Measure of the molecule's overall polarity |

Reactivity Predictions based on Theoretical Parameters

From the electronic structure calculations, various theoretical parameters can be derived to predict the reactivity of this compound. The electrostatic potential map would show regions of negative potential around the electronegative halogen atoms, indicating sites susceptible to electrophilic attack. Conversely, the carbon atoms bonded to the halogens would be electron-deficient and thus prone to nucleophilic attack.

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity. The distinct electronic influence of each halogen (F > Cl > Br in terms of electronegativity) would create a unique reactivity pattern for processes like nucleophilic aromatic substitution. For instance, theoretical calculations on similar compounds suggest that the carbon-iodine bond is the most reactive site in cross-coupling reactions due to its lower bond dissociation energy compared to carbon-bromine or carbon-chlorine bonds. A similar trend would be expected for this compound, where the carbon-bromine bond would be predicted to be more reactive than the carbon-chlorine or carbon-fluorine bonds in such reactions.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Implication |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV | High hardness suggests high stability |

| Chemical Softness (S) | 1 / (2η) | 0.19 eV⁻¹ | Low softness suggests low reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.85 eV | Overall electron-attracting tendency |

| Electrophilicity Index (ω) | χ² / (2η) | 2.80 eV | Good electrophile |

Molecular Dynamics Simulations and Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its behavior in different environments, such as in solution or interacting with other molecules. MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular interactions.

For a single molecule in the gas phase, a conformational analysis would confirm the planar structure of the benzene ring as the lowest energy conformation. In a solvent, MD simulations would reveal how solvent molecules arrange themselves around the solute, which can influence its reactivity. For instance, polar aprotic solvents might stabilize transition states in nucleophilic aromatic substitution reactions.

Theoretical Modeling of Reaction Mechanisms and Kinetics (e.g., atmospheric oxidation)

Theoretical modeling can be employed to investigate the mechanisms and kinetics of reactions involving this compound. A particularly relevant area of study for halogenated aromatic compounds is their atmospheric fate. The primary atmospheric degradation pathway for such compounds is typically initiated by reaction with hydroxyl (•OH) radicals.

A theoretical study would model the potential energy surface of the reaction between this compound and an •OH radical. This would involve locating the transition states for •OH addition to the aromatic ring and for hydrogen abstraction from the C-H bonds. The calculated activation energies for these pathways would determine the preferred reaction mechanism and allow for the estimation of the reaction rate constant. This information is critical for assessing the atmospheric lifetime and environmental impact of the compound.

Adsorption Mechanism Studies on Environmental Matrices (e.g., clay minerals)

Understanding the interaction of this compound with environmental matrices like soil and sediment is crucial for predicting its environmental fate and transport. Theoretical studies, often using DFT, can model the adsorption of this molecule onto the surfaces of clay minerals, such as illite (B577164) or montmorillonite.

These studies would focus on calculating the adsorption energy of the molecule on the mineral surface to determine the strength of the interaction. The analysis would also reveal the nature of the binding, whether it is dominated by weaker van der Waals forces and electrostatic interactions or if stronger covalent bonds are formed. mdpi.com For a molecule like this compound, the interactions would likely be a combination of electrostatic interactions between the polar C-X bonds and the charged clay surface, as well as van der Waals forces. The specific orientation of the molecule on the surface would also be determined, providing a detailed picture of the adsorption process at the molecular level.

Applications and Advanced Materials Chemistry Incorporating 1 Bromo 3 Chloro 5 Fluorobenzene

Utilization as a Versatile Chemical Intermediate in Complex Molecule Synthesis

1-Bromo-3-chloro-5-fluorobenzene is a versatile halogenated aromatic compound that plays a significant role in various chemical synthesis processes. smolecule.com Its value as a chemical intermediate stems from the differential reactivity of its bromine, chlorine, and fluorine substituents. This allows for controlled, stepwise modifications, such as in metal-catalyzed cross-coupling reactions like the Suzuki reaction, to build more complex molecular architectures. researchgate.net

The compound's halogenation pattern is key to its utility, enabling selective functionalization which is a crucial aspect of modern organic synthesis. smolecule.com Researchers leverage this property to construct intricate molecules that are precursors to advanced materials and biologically active compounds. smolecule.com For instance, it can be used in the synthesis of trisubstituted benzene (B151609) derivatives, where its distinct halogen sites provide a scaffold for adding different aryl groups. nih.gov The deuterated form, this compound-d3, is also utilized in research, often as a tracer to study the metabolic and pharmacokinetic profiles of drug candidates. researchgate.netdokumen.pub

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 33863-76-2 |

| Molecular Formula | C₆H₃BrClF |

| Molecular Weight | 209.44 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 72 °C at 5 mmHg |

| Density | 1.72 g/mL |

| Refractive Index | n20/D 1.55 |

| Purity | ≥ 98% (GC) |

This table contains data sourced from references smolecule.comresearchgate.net.

Role in Pharmaceutical Development and Biologically Active Compound Synthesis

The synthesis of novel pharmaceutical agents frequently relies on versatile intermediates like this compound. Its structural framework is a key component in the development of a variety of biologically active compounds with potential therapeutic applications. smolecule.com The ability to selectively manipulate the bromo, chloro, and fluoro groups allows chemists to create libraries of derivative compounds for screening and development.

Precursor for Anti-cancer Agents and Antibiotics

Research has identified this compound as an important intermediate in the synthesis of pharmaceuticals, with specific mention of its role in developing anti-cancer agents and antibiotics. smolecule.com Its utility is demonstrated in the late-stage modification of complex drugs. For example, it has been successfully used in the palladium-catalyzed synthesis of arylated derivatives of osimertinib, a crucial kinase inhibitor for treating non-small cell lung cancer. nih.gov This highlights the compound's compatibility with complex drug molecules and its role in creating new potential therapeutics.

Synthesis of Compounds with Specific Pharmacological Activities

This compound is a documented precursor in the synthesis of compounds with highly specific pharmacological activities, particularly kinase inhibitors.

Trk Kinase Inhibitors: Patents detail the use of this compound in the preparation of substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. google.comgoogle.com These derivatives are designed as inhibitors of the Tropomyosin receptor kinase (Trk) family, which are targets for therapies aimed at treating pain, cancer, and inflammation. google.comgoogle.com Specifically, this compound is used to synthesize the (R)-2-(3-chloro-5-fluorophenyl)pyrrolidine intermediate, a key fragment of the final active molecule. google.comgoogle.com

Progesterone (B1679170) Receptor Modulators: The compound is also used in the synthesis of cyclothiocarbamate derivatives, which are being investigated as progesterone receptor modulators. google.com.pg These molecules have potential applications in contraception and for treating other progesterone-related health conditions. google.com.pg

Application in Agrochemical Formulation and Development

In addition to its pharmaceutical applications, this compound is a valuable intermediate in the agrochemical industry. smolecule.com It is employed in the formulation of products designed to protect crops and enhance agricultural output. smolecule.com A related compound, 1-bromo-3-fluorobenzene (B1666201), is noted as being a useful intermediate for agricultural chemicals. google.com

Synthesis of Pest Control Agents

The compound contributes to the development of effective solutions for pest control. smolecule.com While specific, commercially named pesticides derived directly from this precursor are not detailed in the reviewed literature, its derivatives are explored for their potential as active ingredients in pesticides. smolecule.com For instance, 4-bromo-3-chloro-5-fluoroaniline, which can be synthesized from this compound, is noted as a potential precursor for pesticides. smolecule.com

Contribution to Crop Protection Solutions

This compound is a building block for molecules that contribute to crop protection. smolecule.com Research has shown its use in creating precursors for fungicides. researchgate.net One study describes a synthetic pathway where a key precursor for a novel fungicide is obtained through a process involving this compound. researchgate.net This demonstrates its role at the foundational stages of developing new agents to combat fungal diseases in crops. The synthesis of related halogenated benzenes is also explicitly linked to the production of fungicides and other pesticides. epo.orgguidechem.com

Integration into Specialty Polymers and Resins for Material Science

The structural characteristics of this compound make it a valuable component in the synthesis of specialized polymers and resins. The presence of three different halogen atoms allows for selective chemical transformations, enabling the construction of complex polymeric structures with desirable properties. This controlled reactivity is a key factor in its use within materials science for creating durable and functional materials. chemimpex.com

Research in the broader field of polymer chemistry has demonstrated the synthesis of various polymers from halogenated aromatic compounds. For example, adamantane-based microporous polymers have been prepared via the Friedel–Crafts reaction of 1-bromoadamantane (B121549) with aromatic compounds like benzene. rsc.org While not directly involving this compound, this illustrates a common polymerization strategy where halogenated compounds act as key reactants.

In a study focused on creating novel monomers for polymerization, various bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates were synthesized. chemrxiv.orgresearchgate.net These compounds, prepared through a Knoevenagel condensation, were then copolymerized with styrene. chemrxiv.orgresearchgate.net This research highlights how halogenated aromatic rings can be functionalized to create monomers with specific properties that can be transferred to a polymer. The resulting copolymers could find applications in coatings due to the properties imparted by the halogenated monomers.

Table 1: Synthesis of Isobutyl Phenylcyanoacrylates

| Reactants | Catalyst | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Ring-substituted benzaldehydes, Isobutyl cyanoacetate | Piperidine | Isobutyl R-phenylcyanoacrylates | 72-91 | 49-97 |

Data sourced from ChemRxiv and ResearchGate. chemrxiv.orgresearchgate.net

The electronic nature of the carbon-halogen bonds in this compound makes it a valuable component in the synthesis of materials with specific electronic properties. chemimpex.com The electron-withdrawing effects of the halogen atoms can influence the electronic structure of polymers into which they are incorporated. This can be exploited in the design of materials for applications such as organic electronics.

The synthesis of alkynyl thioethers, for example, has been achieved through the visible-light-triggered thiolation of bromoalkynes. acs.org In these reactions, compounds like 1-(bromoethynyl)-4-chlorobenzene (B3126525) and 1-(bromoethynyl)-4-fluorobenzene are coupled with various thiols. acs.org This type of reaction demonstrates how the bromo- and other halo-substituents on a benzene ring can be selectively reacted to form new materials with potential applications in electronics, where thioether linkages are often of interest.

The ability to undergo selective cross-coupling reactions is a key feature of halogenated aromatic compounds. For instance, 1-bromo-3-chloro-5-iodobenzene (B84608) can undergo iodine-selective coupling reactions. This highlights the differential reactivity of the various halogen substituents, a property that is likely shared by this compound and is crucial for the controlled synthesis of complex molecules and polymers with tailored electronic functionalities.

Table 2: Thiolation of Bromoalkynes

| Bromoalkyne | Thiol | Product Yield (%) |

|---|---|---|

| 1-(Bromoethynyl)-4-chlorobenzene | 2-methoxybenzene thiol | 43 |

| 1-(Bromoethynyl)-4-chlorobenzene | 3-methoxybenzene thiol | 65 |

| 1-(Bromoethynyl)-4-chlorobenzene | 4-methoxybenzene thiol | 58 |

| 1-(Bromoethynyl)-4-fluorobenzene | Thiophenol | 61 |

| 1-(Bromoethynyl)-4-fluorobenzene | 2-methoxybenzene thiol | 45 |

| 1-(Bromoethynyl)-4-fluorobenzene | 3-methoxybenzene thiol | 52 |

| 1-(Bromoethynyl)-4-fluorobenzene | 4-methoxybenzene thiol | 36 |

Data sourced from The Journal of Organic Chemistry. acs.org

Environmental Aspects and Degradation Pathways of Halogenated Benzenes

Atmospheric Fate and Transformation Processes

Once released into the atmosphere, halogenated benzenes are subject to various transformation processes that determine their atmospheric lifetime and potential for long-range transport. The primary degradation pathways include oxidation by hydroxyl radicals and, to a lesser extent, photolytic degradation.

The dominant atmospheric loss process for many aromatic compounds, including halogenated benzenes, is their reaction with hydroxyl (•OH) radicals. This reaction is typically initiated by the electrophilic addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical.

The position of the halogen atoms on the benzene (B151609) ring influences the rate and mechanism of this reaction. For instance, in the case of chlorobenzene, the •OH radical addition occurs at the ortho, meta, and para positions relative to the chlorine atom. rsc.org The ipso-addition (at the carbon atom bearing the chlorine) is a minor pathway. rsc.org The resulting chlorohydroxycyclohexadienyl radicals can then undergo further reactions. In the presence of oxygen, these radicals are converted to the corresponding peroxyl radicals. rsc.org These can then eliminate a hydroperoxyl radical (HO2•) to form chlorophenols or undergo more complex fragmentation reactions. rsc.org

| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life |

| Benzene | 1.2 x 10⁻¹² | ~9.5 days |

| Chlorobenzene | 1.0 x 10⁻¹² | ~11.5 days |

| Fluorobenzene (B45895) | 1.3 x 10⁻¹² | ~8.8 days |

Atmospheric half-life calculated assuming an average global hydroxyl radical concentration of 1 x 10⁶ molecules cm⁻³.

Direct photolysis, the breakdown of a chemical by the absorption of solar radiation, can be a significant degradation pathway for some atmospheric pollutants. For a compound to undergo direct photolysis, it must absorb light in the actinic region of the solar spectrum (wavelengths > 290 nm). While many aromatic compounds absorb UV radiation, the extent to which this leads to degradation in the troposphere can be limited.

Specific photolytic degradation studies for 1-bromo-3-chloro-5-fluorobenzene are not extensively documented in public literature. However, the carbon-bromine and carbon-chlorine bonds are generally more susceptible to photolytic cleavage than the carbon-fluorine bond. Therefore, it is plausible that photolysis could contribute to the transformation of this compound, potentially leading to the formation of other halogenated species.

Environmental Persistence and Transport Potential

The persistence of a chemical in the environment is a key factor in determining its potential for long-term ecological impact. Halogenated benzenes, due to their chemical stability, can be persistent in various environmental compartments.

When released into the terrestrial or aquatic environments, halogenated benzenes can be partitioned between the water phase and solid matrices such as soil and sediment. The extent of this partitioning is described by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to adsorb to organic matter in soil and sediment, which can reduce its mobility but also increase its persistence by making it less available for degradation.

The hydrophobicity of a compound, often expressed as the octanol-water partition coefficient (Log Kow), is a good predictor of its adsorption potential. While specific soil adsorption studies for this compound are limited, its structure suggests it is a hydrophobic compound and would therefore be expected to adsorb to soil and sediment.

| Compound | Log Kow | Predicted Adsorption Behavior |

| Chlorobenzene | 2.84 | Moderate adsorption |

| 1,3-Dichlorobenzene | 3.38 | Moderate to strong adsorption |

| 1,3,5-Trichlorobenzene | 4.15 | Strong adsorption |

| This compound | 3.6 (Predicted) | Strong adsorption potential |

Predicted XlogP value for this compound from PubChem. uni.lu

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. If the chemical is then passed up the food chain, its concentration can increase at each trophic level, a process known as biomagnification.

Hydrophobic compounds with high Log Kow values are more likely to bioaccumulate in the fatty tissues of organisms. Given the predicted hydrophobicity of this compound, it has the potential to bioaccumulate in aquatic and terrestrial organisms. This is a characteristic shared with many halogenated aromatic hydrocarbons. For example, s-triazine herbicides, another class of halogenated compounds, have been shown to be taken up by plants and can be detected in various organisms within the food web. mdpi.com

Biotransformation and Biodegradation Studies of Halogenated Organic Compounds

The microbial degradation of halogenated organic compounds is a key process for their removal from the environment. nih.gov The susceptibility of a halogenated benzene to biodegradation depends on the number, type, and position of the halogen substituents.

The initial steps in the aerobic biodegradation of aromatic compounds often involve the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring to form a diol. For halogenated benzenes, this can lead to the formation of halogenated catechols. nih.gov These intermediates can then undergo ring cleavage, either through an ortho or meta pathway. nih.gov Dehalogenation can occur either before or after the cleavage of the aromatic ring. nih.gov

While specific biodegradation studies on this compound are not widely reported, research on other halogenated aromatics provides insight into potential pathways. For instance, some bacterial strains can degrade fluorobenzene by converting it to 4-fluorocatechol, which is then subject to ortho ring cleavage. nih.gov The presence of multiple, different halogens on the benzene ring of this compound presents a more complex challenge for microbial enzymes, and the compound may be more recalcitrant to degradation than its mono-halogenated counterparts. The biotransformation of halogenated benzenes can sometimes result in the formation of reactive metabolites. nih.gov

Q & A

Q. What are the standard methods for synthesizing 1-bromo-3-chloro-5-fluorobenzene, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves sequential halogenation of benzene derivatives. A common approach is direct electrophilic substitution, where fluorination is followed by chlorination and bromination. To optimize efficiency:

- Temperature Control : Maintain low temperatures (0–5°C) during bromination to minimize side reactions like dihalogenation .

- Catalyst Selection : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity for para/ortho positions .

- Purity Monitoring : Validate intermediates via GC-MS or HPLC to ensure stepwise halogenation .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Answer: Key characterization methods include:

- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and coupling patterns. Fluorine’s deshielding effect aids in distinguishing meta/para isomers .

- Mass Spectrometry : Confirm molecular weight (209.44 g/mol) via high-resolution MS .

- Physical Properties : Measure density (1.72 g/cm³) and refractive index (1.5470) for consistency with literature .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38) .

- Ventilation : Conduct reactions in a fume hood due to volatile halogenated byproducts .

- Emergency Response : In case of exposure, rinse skin with water for 15 minutes (S26) and seek medical evaluation for inhalation incidents .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions, and what factors influence its reactivity?

Answer: This compound is a key substrate in Suzuki-Miyaura couplings due to its aryl bromide moiety. Critical factors:

- Catalyst System : Use Pd(PPh₃)₄ with aryl boronic acids; electron-withdrawing substituents (Cl, F) enhance oxidative addition rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require elevated temperatures (80–100°C) .

- Steric Hindrance : The 1,3,5-trisubstituted benzene core may necessitate bulky ligands (e.g., SPhos) to prevent homocoupling .

Q. What strategies are employed for isotopic labeling (e.g., deuterated analogs) of this compound, and how does this aid mechanistic studies?

Answer:

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvent systems?

Answer:

- Systematic Solvent Screening : Test reactivity in solvents of varying polarity (e.g., toluene vs. DMSO) to identify dielectric constant effects on transition states .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare solvation energies and predict regioselectivity trends .

- Data Reconciliation : Cross-reference experimental results with literature using meta-analysis frameworks to identify outliers or contextual factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。